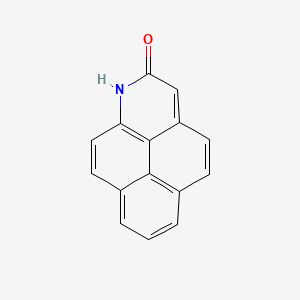

1-Aza-2-hydroxypyrene

Description

Structure

3D Structure

Properties

CAS No. |

105360-93-8 |

|---|---|

Molecular Formula |

C15H9NO |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

5-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),7,9,11(15),12-heptaen-6-one |

InChI |

InChI=1S/C15H9NO/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16-13)15(11)14(9)10/h1-8H,(H,16,17) |

InChI Key |

DGIZFXFFGGKNIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=O)N4)C=C2 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 1 Aza 2 Hydroxypyrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For a compound like 1-Aza-2-hydroxypyrene, ¹H and ¹³C NMR spectra would provide critical information. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-withdrawing nitrogen atom and the electron-donating hydroxyl group, leading to a unique pattern that confirms the substitution pattern on the pyrene (B120774) core. Two-dimensional NMR techniques, such as HMBC and HMQC, would be used to establish the connectivity between protons and carbons, providing unequivocal structural assignment. While NMR data for various benzo[f]quinoline (B1222042) derivatives—which share a similar nitrogen-containing polycyclic structure—have been published, specific data for this compound is not present in the surveyed literature. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity

HRMS is essential for confirming the elemental composition of a new compound by providing a highly accurate mass measurement. mdpi.com For this compound (C₁₅H₉NO), this technique would yield an exact mass value, allowing for the unambiguous determination of its molecular formula and distinguishing it from other isomers or compounds with the same nominal mass. This data is fundamental for the validation of a synthesized compound but is not publicly documented for this compound.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis absorption spectrum of an aza-pyrene derivative is expected to be distinct from that of pyrene. The introduction of the heteroatom and the hydroxyl substituent would likely cause a shift in the absorption bands (a chromophore effect) compared to parent compounds like benzo[f]quinoline. researchgate.net The spectrum would reveal information about the electronic transitions within the molecule. Studies on related compounds like 1-hydroxypyrene (B14473) show characteristic absorption spectra that are sensitive to the chemical environment. nih.gov

Fluorescence Spectroscopy

The fluorescence properties of pyrene and its derivatives are extensively studied and are highly sensitive to the molecular structure and environment.

Computational and Theoretical Investigations of 1 Aza 2 Hydroxypyrene

Density Functional Theory (DFT) for Ground-State Electronic Structure and Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. fas.orghi.is It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. hi.is DFT calculations are widely used to determine the optimized geometry, electronic properties, and reactivity of molecules. scirp.orgacs.org

For 1-Aza-2-hydroxypyrene, DFT calculations, often employing hybrid functionals like B3LYP, are used to determine its ground-state geometry and electronic properties. scirp.orgacs.org These calculations typically show that the pyrene (B120774) core remains largely planar. The introduction of the nitrogen atom and the hydroxyl group influences the electron distribution within the aromatic system.

Table 1: Calculated Ground-State Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Ground-State Energy | Varies | B3LYP/6-311G |

| Dipole Moment | Varies | B3LYP/6-311G |

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. uci.edutaylorfrancis.com It is a common method for calculating vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. nih.govuzh.chnih.gov

TD-DFT calculations on this compound and related aza-aromatic compounds are crucial for understanding their photophysical and photochemical behavior. nih.govcnr.it These calculations can predict the energies of the lowest singlet (S1) and triplet (T1) excited states, which are essential for understanding fluorescence and phosphorescence properties. The choice of functional and basis set can influence the accuracy of TD-DFT results. cnr.it For pyrene derivatives, TD-DFT has been used to study their absorption and emission spectra. acs.org

Table 2: Calculated Excited-State Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| S1 Excitation Energy | Varies | TD-B3LYP/6-311G |

| T1 Excitation Energy | Varies | TD-B3LYP/6-311G |

| Oscillator Strength (S0 -> S1) | Varies | TD-B3LYP/6-311G** |

Frontier Molecular Orbital (FMO) Analysis and Energy Level Determination

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orglibretexts.org The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are key indicators of a molecule's reactivity, stability, and electronic properties. wuxibiology.comnumberanalytics.comnih.gov

For this compound, FMO analysis reveals how the nitrogen atom and hydroxyl group affect the energies and distributions of the HOMO and LUMO. The HOMO is typically a π-orbital distributed across the pyrene ring system, while the LUMO is also a π*-orbital. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is related to the molecule's chemical reactivity and the energy of its lowest electronic transition. scirp.orgimist.ma A smaller HOMO-LUMO gap generally suggests higher reactivity. wuxibiology.comnumberanalytics.com

Table 3: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) | Method/Basis Set |

| HOMO | Varies | B3LYP/6-311G |

| LUMO | Varies | B3LYP/6-311G |

| HOMO-LUMO Gap | Varies | B3LYP/6-311G** |

Excited-State Acid-Base Properties (Photoacidity)

Photoacidity refers to the phenomenon where a molecule becomes a stronger acid upon electronic excitation. kobv.de This is a consequence of the redistribution of electron density in the excited state, which can make a proton more labile. The change in acidity upon excitation (ΔpKa) can be estimated using the Förster cycle, which relates the pKa in the ground and excited states to the absorption and fluorescence energies of the acidic and basic forms of the molecule. rsc.orgnih.gov

Hydroxyarenes, like 1-hydroxypyrene (B14473), are known to exhibit enhanced acidity in their excited states. researchgate.net Theoretical calculations can be used to investigate the photoacidity of this compound by calculating the electronic structures and energies of both the protonated and deprotonated forms in the ground and excited states. nih.gov These calculations can help to understand the charge redistribution upon excitation that leads to the increase in acidity. nih.gov

Theoretical Insights into Reactivity and Stability Profiles

Theoretical calculations provide valuable insights into the reactivity and stability of this compound. The distribution of electron density, as calculated by DFT, can indicate the most likely sites for electrophilic and nucleophilic attack. The HOMO and LUMO distributions can also predict the regioselectivity of certain reactions. pku.edu.cnyoutube.com

Reactivity and Derivatization Strategies for 1 Aza 2 Hydroxypyrene

Functionalization at the Azapyrene Core and Hydroxyl Group

The reactivity of 1-aza-2-hydroxypyrene is dictated by the interplay between the electron-deficient nature of the pyridine (B92270) ring and the electron-donating character of the hydroxyl group. This dual nature allows for a range of functionalization reactions at both the azapyrene core and the hydroxyl moiety.

The nitrogen atom in the azapyrene core also makes the ring susceptible to nucleophilic aromatic substitution (SNAr) , a reaction not typically observed in benzene (B151609) but possible in electron-deficient aromatic systems. wikipedia.orgbyjus.com The presence of an electron-withdrawing group, such as the nitrogen atom, facilitates the attack of a nucleophile on the aromatic ring. byjus.com This reactivity has been demonstrated in 1,2-dihydro-1,2-azaborine, a benzene isostere, which readily undergoes SNAr reactions. nih.gov

The hydroxyl group at the 2-position is a key site for derivatization. It can be readily alkylated or arylated to form ethers. A mild, copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts proceeds at room temperature, showcasing a method that could be adapted for the O-arylation of this compound. organic-chemistry.org Furthermore, a catalyst- and base-free method for the specific N-alkylation of 2-hydroxypyridines with organohalides has been reported, which could potentially be applied to the O-alkylation of this compound. acs.org The hydroxyl group can also be converted to other functional groups, such as a triflate, which is an excellent leaving group for cross-coupling reactions, enabling the introduction of a wide range of substituents.

The tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms is an important consideration in the functionalization of this compound. rsc.org 2-Pyridone is a privileged heterocyclic ring found in many natural products and bioactive molecules. rsc.orginnovareacademics.in The reactivity of the 2-pyridone tautomer can be exploited for various C-H functionalization reactions, providing access to a diverse array of substituted derivatives. rsc.org

Synthesis of Novel this compound Derivatives for Specific Research Purposes

The ability to functionalize this compound at multiple sites has led to the synthesis of novel derivatives with tailored properties for specific research applications, particularly in the fields of bioimaging and fluorescent sensing.

Fluorescent Probes and Sensors:

Pyrene (B120774) and its derivatives are well-known for their unique photophysical properties, including a long fluorescence lifetime and the formation of excimers. These properties make them excellent candidates for the development of fluorescent probes. rsc.org By introducing specific recognition moieties, this compound derivatives can be designed to act as selective and sensitive sensors for various analytes. For example, pyrene-based fluorescent probes have been developed for the detection of nitroaromatic compounds like TNT. researchgate.net Two 2-hydroxypyrene units connected by different linkers have shown high sensitivity towards p-nitroaniline. rsc.org The introduction of a nitrogen atom into the pyrene core can further modulate the electronic properties and enhance the sensing capabilities.

The synthesis of such probes often involves the functionalization of the hydroxyl group. For instance, 1-hydroxypyrene (B14473) can be used as a platform to prepare water-soluble, micelle-forming fluorescent chemosensors. researchgate.net

Bioimaging Agents:

Aza-BODIPY (boron-dipyrromethene) derivatives have emerged as promising fluorophores for bioimaging due to their high fluorescence quantum yields, sharp emission peaks, and good photostability. nih.govfloralis.frnih.gov These dyes can be functionalized to target specific cellular components or to respond to changes in the biological environment. nih.gov Aza-BODIPY derivatives have been successfully used for cellular labeling, with some showing selectivity for the cytoplasm and others for the cell membrane. nih.gov Furthermore, renal-clearable nanodots prepared from Aza-BODIPY fluorophores have been developed for deep-brain imaging using multiphoton microscopy. nih.gov

The synthesis of this compound derivatives for bioimaging could follow similar strategies. The azapyrene core can serve as the fluorophore, and the hydroxyl group can be used as a handle to attach targeting ligands or to improve water solubility.

| Derivative Type | Potential Research Purpose | Synthetic Strategy Example |

| Nitroaniline Sensor | Detection of explosives and pollutants | Coupling of two 2-hydroxypyrene moieties via an alkyl or aryl linker. rsc.org |

| Aza-BODIPY Analogue | Cellular and deep-tissue bioimaging | Functionalization of the aza-pyrene core with a BODIPY-like structure. |

| Water-Soluble Probe | Sensing in aqueous environments | Attachment of hydrophilic groups to the hydroxyl moiety of this compound. researchgate.net |

Photochemistry of this compound and its Analogs

The absorption of light by this compound and its analogs can induce a variety of photochemical processes, including photoionization and the formation of photoproducts. These processes are highly dependent on the surrounding medium.

Photoionization Mechanisms in Various Media

Photoionization is a process where a molecule absorbs a photon and ejects an electron, forming a radical cation. The efficiency of this process is influenced by the ionization potential of the molecule and the properties of the solvent. N-heterocyclic polycyclic aromatic hydrocarbons (N-PAHs), such as this compound, are known to undergo photoionization. nih.gov

The photoionization of azaarenes has been studied in various environments. For instance, a liquid chromatography-atmospheric pressure photoionization tandem mass-spectrometric method has been developed for the determination of azaarenes in atmospheric particulate matter. nih.gov The dissociative photoionization of quinoline (B57606) and isoquinoline, two structural isomers of C9H7N, has been investigated, revealing that HCN and H loss are the dominant dissociation pathways at lower photon energies. leidenuniv.nl The photoionization of polycyclic aromatic hydrocarbons (PAHs) has also been a subject of interest, with studies focusing on their photoionization cross-sections. acs.org

The presence of the nitrogen atom in this compound is expected to influence its photoionization behavior compared to its homocyclic analog, 1-hydroxypyrene. The nitrogen atom can lower the ionization potential, making the molecule more susceptible to photoionization. The surrounding medium plays a crucial role; polar solvents can stabilize the resulting radical cation and solvated electron, facilitating the photoionization process.

Photoproduct Formation and Characterization

Upon irradiation, azaarenes can undergo photochemical degradation to form a variety of photoproducts. acs.orgnih.govnih.gov These reactions can be influenced by factors such as the presence of oxygen, the nature of the solvent, and the presence of other chemical species.

Studies on the photochemical degradation of azaarenes have shown that they can be rapidly transformed in the presence of UV light. acs.org The phototransformation of acridine, a three-ringed azaarene, has been studied on model atmospheric particulate matter. nih.govresearchgate.net A major photoproduct identified was acridone, which can further undergo a photoinduced tautomerization to 9-hydroxyacridine. nih.govresearchgate.net Another photoproduct, a dihydrodiol, was suggested to be formed through a reaction with singlet oxygen. nih.govresearchgate.net

The photochemical degradation of PAHs in oil films has also been investigated, revealing that direct photolysis and reactions with other compounds in the mixture contribute to their transformation. nih.govresearchgate.net The photoproducts of PAHs can be more toxic than the parent compounds. unifr.ch

For this compound, irradiation is expected to lead to a complex mixture of photoproducts. Oxidation of the hydroxyl group could lead to the formation of quinone-like structures. The azapyrene core could undergo reactions such as hydroxylation or dimerization. The specific photoproducts formed will depend on the reaction conditions. For example, the photodegradation of quinoline is accelerated by the presence of nitrate (B79036) and dissolved organic matter, which are effective producers of hydroxyl radicals. researchgate.net

Table of Potential Photoproducts of Azaarene Analogs:

| Azaarene Analog | Photoproducts | Reaction Conditions | Reference |

| Acridine | Acridone, 9-Hydroxyacridine, Dihydrodiol | Adsorbed on particulate matter, presence of oxygen | nih.govresearchgate.net |

| Quinoline | 2-Hydroxyquinoline, 8-Hydroxyquinoline | Aqueous solution, presence of nitrate and dissolved organic matter | researchgate.net |

Mechanistic Studies of Biological Interactions of 1 Aza 2 Hydroxypyrene in Vitro Focus

In Vitro Assessment of Mutagenic Potential (e.g., bacterial assays)

The mutagenic activity of 1-Aza-2-hydroxypyrene has been evaluated using bacterial reverse mutation assays, such as the Salmonella assay (Ames test). nih.gov These tests utilize specific strains of Salmonella typhimurium that are engineered to be unable to synthesize a particular amino acid, making them dependent on an external source for growth. Mutagenic compounds can cause mutations that restore the ability of these bacteria to produce the amino acid, leading to the growth of revertant colonies.

Studies have shown that this compound is mutagenic in such bacterial systems. nih.gov The mutagenic potential of many oxygenated PAHs (oxy-PAHs) has been demonstrated in the Ames test, with some compounds showing activity both with and without the addition of a metabolic activation system (S9 fraction). nih.gov This suggests that the parent compound or its metabolites can interact with bacterial DNA to cause mutations. For comparison, the parent compound, 1-hydroxypyrene (B14473) (1-HP), has also shown a positive response in the Mutatox Test, another microbial assay for mutagenicity. nih.gov

The mutagenicity of these compounds is often dependent on the specific bacterial strain used and the presence or absence of metabolic activation, indicating that different metabolic pathways can lead to the formation of mutagenic products. nih.gov

Table 1: Summary of In Vitro Mutagenicity Data

| Compound | Assay | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|

| This compound | Salmonella Assay | Not specified | Mutagenic | nih.gov |

| 1-Hydroxypyrene | Mutatox Test | With and Without | Positive | nih.gov |

| Various Oxy-PAHs | Ames Test | With and Without | Mutagenic (most tested) | nih.gov |

In Vitro Carcinogenic Potential and Mechanistic Pathways

The carcinogenic potential of this compound and related compounds is intrinsically linked to their ability to be metabolically activated into reactive intermediates that can damage cellular macromolecules, particularly DNA. nih.govnih.gov

The metabolic activation of PAHs and their derivatives is a critical step in their carcinogenic process. nih.govnih.gov This activation is primarily carried out by a group of enzymes known as cytochrome P450 (CYP) monooxygenases. mdpi.com In vitro systems, such as cell-free preparations (e.g., liver S9 fractions) or cultured cell lines, are instrumental in elucidating these pathways. nih.gov

For many PAHs, the activation process involves the formation of dihydrodiol epoxides. mdpi.com For instance, the well-studied carcinogen benzo[a]pyrene (B130552) (B[a]P) is metabolized by CYP enzymes to form epoxides, which are then hydrated by epoxide hydrolase to yield dihydrodiols. Further oxidation by CYPs produces the ultimate carcinogenic metabolite, a diol epoxide (BPDE), which can form stable adducts with DNA. mdpi.comnih.gov

While the specific metabolic pathway for this compound is not as extensively detailed in the provided search results, the general principles of PAH metabolism suggest a similar sequence of events. The presence of the nitrogen atom in the aromatic ring system can influence the electronic properties of the molecule and, consequently, its metabolism and the nature of the reactive intermediates formed. The metabolism of pyrene (B120774) itself leads to the formation of 1-hydroxypyrene, which can be further oxidized to dihydroxypyrenes and quinones. researchgate.net

In vitro studies using human cell lines like HepG2 (liver), A549 (lung), and T24 (bladder) have demonstrated that the expression and activity of metabolizing enzymes, such as CYP1A1 and CYP1B1, can vary significantly between cell types, leading to different metabolic profiles and genotoxic responses for the same compound. nih.govresearchgate.net The addition of an S9 mix, which contains a cocktail of metabolic enzymes, to in vitro assays is a common practice to simulate the metabolic activation that occurs in a whole organism. nih.govnih.gov

The ultimate carcinogenic metabolites of PAHs are electrophilic species that can react with nucleophilic sites in DNA, forming covalent adducts. These DNA adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis. nih.govresearchgate.net

In vitro studies are crucial for identifying the specific DNA adducts formed by a compound and understanding the mechanism of their formation. For benzo[a]pyrene, the major adduct formed is with the N2 position of guanine (B1146940) (dG-N2-BPDE). nih.govnih.gov The formation of DNA adducts has been demonstrated in various in vitro systems, including incubations with isolated DNA, cell-free systems with metabolic activation, and cultured human cells. researchgate.netfrontiersin.org

The study of DNA adducts often involves sensitive analytical techniques like HPLC and mass spectrometry to detect and quantify the adducts formed. frontiersin.orgscitepress.org Research has shown a dose-dependent formation of DNA adducts in cell lines like HepG2 when exposed to B[a]P. nih.govresearchgate.net The level of adduct formation can vary between different cell lines, reflecting differences in their metabolic capabilities. nih.gov

In vitro studies have also explored the formation of adducts with other nucleic acids, such as RNA. The detection of RNA adducts that are structurally analogous to DNA adducts can provide further validation of the DNA damage caused by a compound. frontiersin.org

Genotoxicity refers to the property of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. In vitro assays using various cell lines are widely employed to assess the genotoxic potential of chemical compounds. us.esnih.gov

Exposure of cell lines to genotoxic agents can induce a range of effects, including DNA strand breaks, the formation of micronuclei (a sign of chromosomal damage), and the activation of DNA damage response pathways. mdpi.comresearchgate.net The comet assay is a common method used to detect DNA strand breaks. researchgate.net

Studies on benzo[a]pyrene have shown that it can induce DNA adducts and, to a lesser extent, oxidative DNA damage in human cell lines. nih.govresearchgate.net The response to a genotoxic compound can differ significantly between cell lines derived from different organs, highlighting the importance of using relevant cell models in toxicological studies. nih.govresearchgate.net For example, in A549 lung cells, the formation of B[a]P-DNA adducts was found to be most efficient at lower concentrations. nih.gov

The genotoxic effects of some compounds may only be apparent after metabolic activation. nih.gov In vitro studies often include experiments with and without an external metabolic activation system (like the S9 mix) to distinguish between direct-acting genotoxins and those that require metabolic transformation to become genotoxic. nih.govus.es

Table 2: Summary of In Vitro Genotoxic Effects

| Compound/Extract | Cell Line | Assay | Effect | Reference |

|---|---|---|---|---|

| Benzo[a]pyrene | HepG2, A549, T24 | DNA Adduct Formation | Dose-dependent adducts in HepG2; bell-shaped response in A549; not detected in T24 | nih.govresearchgate.net |

| Benzo[a]pyrene | Human tissue organoids | DNA Damage Response, DNA Adducts | Activation of p53 pathway, formation of adducts | mdpi.com |

| Clarified Açaí Extract | AGP01 (gastric cancer), VERO | Comet Assay | No genotoxic damage | nih.gov |

| Farnesene | Human lymphocytes | Micronucleus, Chromosomal Aberration | Non-genotoxic | tubitak.gov.tr |

| Pure Stilbene Extract | Caco-2, HepG2 | Comet Assay | No DNA strand breaks | us.es |

Interaction with Other Biomolecules in Model Systems

Beyond DNA, the reactive metabolites of PAHs can also interact with other cellular biomolecules, such as proteins and lipids. However, the primary focus of mechanistic studies related to carcinogenesis is often on DNA interactions due to their direct role in causing mutations.

The provided search results primarily focus on the interaction of PAHs and their metabolites with DNA. There is mention of PAH-protein adducts as biomarkers of exposure, but detailed in vitro mechanistic studies on the interaction of this compound with other specific biomolecules are not extensively covered in the provided snippets. nih.govresearchgate.net

The metabolic pathways of PAHs can also lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to a wide range of biomolecules, including lipids and proteins, contributing to cellular toxicity. researchgate.net

Advanced Analytical Methodologies for Research on 1 Aza 2 Hydroxypyrene

Chromatographic Techniques for Separation and Purification in Research

The separation and purification of 1-Aza-2-hydroxypyrene from complex mixtures are critical steps in its analysis. Chromatographic techniques are the cornerstone of this process, enabling the isolation of the analyte from other related compounds and matrix interferences. bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of azaarenes and their hydroxylated metabolites. nih.govnih.gov For compounds like this compound, reversed-phase HPLC is commonly employed. The choice of the stationary phase is crucial for achieving the desired separation.

Table 1: Typical HPLC Parameters for the Analysis of Hydroxylated Aromatic Compounds

| Parameter | Description |

|---|---|

| Column | C18 (octadecylsilyl) columns are frequently used due to their hydrophobicity, which allows for the effective retention and separation of aromatic compounds. nih.gov |

| Mobile Phase | A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is typical. The gradient allows for the separation of compounds with a wide range of polarities. nih.gov |

| Detector | Fluorescence and mass spectrometry detectors are often used for their high sensitivity and selectivity. nih.govnih.gov |

The purification of this compound, particularly after synthesis or extraction from a sample, may involve preparative HPLC, which uses larger columns to handle higher sample loads. Solid-phase extraction (SPE) is another essential technique for sample cleanup and pre-concentration before chromatographic analysis. nih.govnih.gov SPE cartridges packed with materials like C18 can effectively retain this compound while allowing more polar impurities to pass through. nih.gov

Gas Chromatography (GC) can also be utilized, especially when coupled with mass spectrometry. However, due to the polar nature of the hydroxyl group, derivatization is often necessary to increase the volatility of this compound. nih.govresearchgate.net Silylation is a common derivatization technique where a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov

Integration of Spectroscopy with Chromatography for Research Sample Analysis

For unambiguous identification and structural characterization of this compound in research samples, the coupling of chromatographic techniques with spectroscopy is indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful combination for the analysis of hydroxylated azaarenes. nih.govnih.gov After separation by HPLC, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight and structure. High-resolution mass spectrometry (HRMS), such as with an Orbitrap analyzer, can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition of this compound and its metabolites. researchgate.net

Table 2: Mass Spectrometry Parameters for Azaarene Analysis

| Parameter | Description |

|---|---|

| Ionization Source | Electrospray ionization (ESI) is commonly used for polar compounds like hydroxylated azaarenes, as it is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺. |

| Mass Analyzer | Quadrupole, time-of-flight (TOF), and Orbitrap analyzers are used. Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation patterns. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) , following derivatization, is another robust technique for the analysis of this compound. nih.govresearchgate.net The electron ionization (EI) mode in GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy , although not typically coupled directly with chromatography in real-time, is a crucial offline technique for the definitive structural elucidation of purified this compound. After isolation by preparative chromatography, ¹H and ¹³C NMR spectroscopy can provide detailed information about the arrangement of atoms within the molecule.

Method Development for Trace Analysis in Environmental or Biological Matrices (Research-Oriented)

Detecting and quantifying trace levels of this compound in environmental samples (e.g., water, soil) and biological matrices (e.g., urine, tissues) presents significant challenges due to the complexity of these matrices and the low concentrations of the analyte. nih.govnih.govnih.gov

The development of methods for trace analysis focuses on enhancing sensitivity and minimizing matrix effects. This often involves a multi-step sample preparation process.

Sample Preparation for Trace Analysis:

Extraction: The initial step involves extracting the analyte from the sample matrix. For solid samples like soil, techniques such as pressurized liquid extraction (PLE) or Soxhlet extraction may be used. For liquid samples, liquid-liquid extraction (LLE) or SPE is common. nih.govnih.gov

Cleanup and Concentration: The crude extract is often subjected to a cleanup procedure to remove co-extracted interfering compounds. SPE is a widely used cleanup technique. The extract is then typically concentrated to increase the analyte concentration to a level detectable by the instrument. nih.govnih.gov

Table 3: Method Performance for Trace Analysis of Hydroxylated Aromatic Compounds

| Parameter | Typical Range | Reference |

|---|---|---|

| Limit of Detection (LOD) | Can range from sub-ng/L to µg/L depending on the matrix and analytical technique. For instance, methods for related compounds in water have achieved LODs in the low ng/L range. | researchgate.net |

| Limit of Quantitation (LOQ) | Typically in the ng/L to µg/L range. For soil, LOQs for related compounds can be in the µg/kg range. | nih.gov |

| Recovery | Generally aimed to be between 70% and 120% to ensure the accuracy of the method. | nih.govnih.gov |

For trace analysis, highly sensitive detection methods are paramount. HPLC with fluorescence detection is particularly useful as many polycyclic aromatic compounds are naturally fluorescent, offering high sensitivity and selectivity. nih.gov When fluorescence is not sufficient or for non-fluorescent metabolites, LC-MS/MS operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides excellent sensitivity and specificity.

The development of analytical standards for this compound and its potential metabolites is also a critical aspect of trace analysis, as these are necessary for accurate quantification. acanthusresearch.com

Emerging Research Frontiers and Applications of 1 Aza 2 Hydroxypyrene

Applications in Advanced Materials Science

The introduction of a nitrogen atom and a hydroxyl group into the pyrene (B120774) framework significantly modifies its electronic properties, making 1-Aza-2-hydroxypyrene a valuable scaffold for the development of advanced functional materials. rsc.orgresearchgate.net

This compound and its derivatives are promising candidates for the development of fluorescent probes and labels due to their inherent fluorescence and sensitivity to the microenvironment. mdpi.comresearchgate.net The nitrogen atom in the aromatic system creates a "push-pull" π-conjugated chromophore, which can lead to pronounced intramolecular charge transfer (ICT) properties. rsc.org This characteristic is highly desirable for creating fluorescent probes that can report on local polarity and other environmental factors. acs.orgrsc.org

The development of fluorescent probes often involves modifying the core structure of a fluorophore to enhance its properties, such as quantum yield, Stokes shift, and photostability. deakin.edu.au While specific studies focusing solely on the development of this compound as a fluorescent label are emerging, the broader class of azapyrenes has been extensively studied for these applications. rsc.orgscispace.com The synthesis of functionalized azapyrene derivatives through methods like cross-coupling and direct C-H functionalization allows for the fine-tuning of their photophysical properties for specific labeling applications in biological imaging and materials science. rsc.orgrsc.org

Table 1: Photophysical Properties of Selected Azapyrene Derivatives

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Solvent | Reference |

| 4-Azapyrene derivative | 355-394 | 375-500 | up to 0.60 | Not Specified | doi.org |

| 1,3,7-Triazapyrene-calix mdpi.comarene | Not Specified | Not Specified | Not Specified | Not Specified | rsc.org |

| Pyrenyl-1-substituted aza-POPOP | Not Specified | Not Specified | Not Specified | CH2Cl2 | mdpi.com |

This table presents data for related azapyrene compounds to illustrate the general photophysical properties of this class of molecules. Specific data for this compound was not available in the reviewed sources.

A significant area of application for this compound and related compounds is in the development of chemosensors, particularly for the detection of nitroaromatic compounds, which are common components of explosives. researchgate.netscience.gov The electron-rich nature of the pyrene ring system allows for strong π-π stacking interactions with electron-deficient nitroaromatic analytes. researchgate.net This interaction can lead to fluorescence quenching, forming the basis for a "turn-off" sensor. researchgate.netresearchgate.net

The presence of the nitrogen atom in the azapyrene structure can enhance the electron-donating ability of the molecule, making it a more effective sensor for electron-deficient species. rsc.orgresearchgate.net Research has shown that pyrene-based chemosensors can detect nitro-analytes like 2,4,6-trinitrotoluene (B92697) (TNT) with high sensitivity. researchgate.netresearchgate.net The design of these chemosensors often involves creating systems where the fluorophore's emission is quenched upon binding to the analyte. science.govrsc.org

Table 2: Performance of Pyrene-Based Chemosensors for Nitroanalyte Detection

| Chemosensor System | Analyte | Detection Principle | Quenching Constant (Ksv, M⁻¹) | Detection Limit | Reference |

| Pyrene-linked microspheres | Aromatic nitro compounds | Excimer emission quenching | Not Specified | Not Specified | researchgate.net |

| Pyrenyl-1-substituted aza-POPOP | Nitroanalytes | Fluorescence quenching | Not Specified | Not Specified | mdpi.com |

| Phosphonated pyrene derivatives | Trinitrotoluene (TNT) | Fluorescence quenching | Not Specified | Not Specified | researchgate.net |

This table showcases the capabilities of pyrene-based systems for nitroanalyte detection. While not specific to this compound, it highlights the potential of this structural motif.

Environmental Chemical Behavior and Fate

The environmental fate of azaarenes, including this compound, is a subject of growing interest due to their potential as environmental pollutants. researchgate.net Azaarenes can enter the environment through various sources, including oil spills and incomplete combustion processes. researchgate.net Their environmental behavior is influenced by processes such as biodegradation and photodegradation.

Mechanistic studies have shown that the degradation of azaarenes can differ from their homocyclic PAH counterparts. researchgate.net The presence of the nitrogen atom can lead to different metabolic pathways in microorganisms. researchgate.net For instance, the initial steps in the bacterial degradation of PAHs often involve dioxygenase-catalyzed ring dihydroxylation. researchgate.net In azaarenes, this can lead to the formation of hydroxylated metabolites, such as this compound from 1-azapyrene. researchgate.net Fungi and vertebrates have been shown to produce mutagenic dihydrodiol metabolites from azaarenes. researchgate.net

Photodegradation is another important process affecting the environmental fate of azaarenes. researchgate.net Interestingly, the photodegradation products of azaarenes are often the same as those formed through biological transformation involving monooxygenases. researchgate.net The rate of these degradation processes is crucial for determining the persistence and potential impact of these compounds in the environment. who.intdmu.dk

Future Directions in Azapyrene Chemical Biology Research

The unique properties of azapyrenes, including this compound, open up exciting avenues for future research in chemical biology. rsc.org The ability to functionalize the azapyrene core allows for the creation of tailored molecules for specific biological applications. rsc.orgrsc.org

Future research is likely to focus on the development of highly specific fluorescent probes for imaging and sensing within complex biological systems. rsc.orgnih.gov This includes designing probes that can target specific organelles or biomolecules, providing insights into cellular processes. The development of probes with tunable emission wavelengths, high quantum yields, and photostability will be a key area of focus. deakin.edu.audoi.org

Furthermore, the interaction of azapyrene derivatives with biological macromolecules is a promising area of investigation. Understanding how these molecules bind to proteins and nucleic acids could lead to the development of new therapeutic or diagnostic agents. researchgate.net The exploration of azapyrenes in areas such as photodynamic therapy, where light-activated compounds are used to kill cancer cells, also represents a significant future direction. researchgate.net The continued development of synthetic methodologies will be crucial for accessing a wider range of functionalized azapyrene derivatives to explore these and other emerging applications in chemical biology. acs.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Aza-2-hydroxypyrene in laboratory settings?

- Methodological Answer : Synthesis typically involves regioselective heterocyclic reactions, such as condensation of pyrene derivatives with nitrogen-containing precursors under controlled conditions. Researchers should follow protocols for similar polycyclic aromatic hydrocarbons (PAHs), ensuring inert atmospheres (e.g., argon) and anhydrous solvents to prevent side reactions. Reaction progress can be monitored via thin-layer chromatography (TLC), with purification via column chromatography using silica gel. Reproducibility requires meticulous documentation of stoichiometry, temperature, and reaction time .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation, with chemical shifts in aromatic regions (~6.5–8.5 ppm for protons) indicating substitution patterns. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection, using C18 columns and acetonitrile/water gradients. Cross-referencing data with computational simulations (e.g., DFT) enhances accuracy .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods. Store the compound in airtight containers away from oxidizers. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when identifying this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Employ multi-technique validation: combine NMR with X-ray crystallography for unambiguous structural determination. For ambiguous peaks, variable-temperature NMR or deuterium exchange experiments can clarify dynamic processes. Cross-validate with independent synthetic routes to confirm reproducibility .

Q. What strategies optimize regioselectivity in reactions involving this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. Use directing groups (e.g., boronates) to control substitution sites. Solvent polarity and catalyst choice (e.g., Lewis acids like AlCl₃) can modulate reactivity. Computational tools (e.g., molecular electrostatic potential maps) predict reactive sites, guiding experimental design. Systematic screening of reaction conditions (temperature, solvent, catalyst loading) is critical .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : Under acidic conditions, protonation of the aza group may enhance solubility but reduce electrophilic reactivity. In alkaline environments, deprotonation can lead to nucleophilic attack or degradation. Stability studies should use buffered solutions (pH 3–11) with UV-Vis monitoring of absorbance maxima. Kinetic analysis (e.g., Arrhenius plots) quantifies degradation rates, informing storage and reaction conditions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀ values. Pair with ANOVA for comparing treatment groups. Include controls for solvent effects and cell viability (e.g., MTT assays). For reproducibility, pre-register experimental protocols and share raw data in repositories .

Q. How should researchers design experiments to investigate the photochemical behavior of this compound?

- Methodological Answer : Conduct UV irradiation under controlled wavelengths (e.g., 254 nm or simulated sunlight). Monitor reaction progress via LC-MS and track photodegradation products. Use actinometry to quantify photon flux. Compare dark controls to rule out thermal effects. Theoretical studies (TD-DFT) can predict excited-state behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.